(2S,4R)-1-[5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Description
The compound (2S,4R)-1-[5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid is a synthetic small molecule characterized by a complex peptidomimetic structure. Its core consists of:
- A 4-methylpiperidine-2-carboxylic acid moiety (stereochemistry: 2S,4R).
- A pentanoyl linker substituted with diaminomethylideneamino (guanidino) and 3S-methyl-1,2,3,4-tetrahydroquinolin-8-yl sulfonamide groups.
The stereochemical configuration (2S,4R) and the 3S-methyltetrahydroquinoline sulfonamide group differentiate it from other analogs, influencing binding specificity and pharmacokinetics.
Properties
Molecular Formula |
C23H36N6O5S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(2S,4R)-1-[5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15+,17?,18+/m1/s1 |
InChI Key |
KXNPVXPOPUZYGB-COJCKYOVSA-N |
Isomeric SMILES |
C[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@H](C3)C |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-[5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the quinoline and sulfonylamino groups. The final steps involve the addition of the diaminomethylideneamino and carboxylic acid groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-[5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
(2S,4R)-1-[5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-1-[5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
Argatroban ((2R,4R)-Isomer)
Argatroban, a clinically approved anticoagulant, shares the same backbone but differs in stereochemistry:
- Piperidine configuration : 2R,4R (vs. 2S,4R in the target compound).
- Tetrahydroquinoline substituent: 3R-methyl (vs. 3S-methyl).
Key Implications :
- The 2R,4R configuration in argatroban enhances thrombin inhibition by optimizing interactions with the enzyme’s active site .
Epimerization Risks
As noted in pharmacopeial guidelines, compounds with multiple stereocenters (e.g., the piperidine and tetrahydroquinoline moieties) may exhibit epimerization under certain conditions, affecting purity and activity .
Substituted Guanidino Derivatives
Nitroamino-Substituted Analog
The compound (2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]pentanoyl]-4-methyl-2-piperidinecarboxylic acid replaces the diaminomethylideneamino group with a nitroamino-imino-methyl substituent .
Comparison Table :
| Feature | Target Compound | Nitroamino Analog |
|---|---|---|
| Guanidino Group | Diaminomethylideneamino | Imino(nitroamino)methyl |
| Molecular Weight | ~509 g/mol (estimated) | ~550 g/mol (estimated) |
| Electron Effects | Basic, hydrophilic | Electron-withdrawing, polar |
| Hypothesized Activity | Thrombin inhibition | Potential nitrosative stress modulation |
Implications :
Hydrazinecarboximidamido Variant
The derivative (2S,4R)-1-((2S)-5-(Hydrazinecarboximidamido)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid substitutes the guanidino group with hydrazinecarboximidamido .
Key Differences :
- Hydrazine moiety : Introduces additional hydrogen-bonding capacity but may increase toxicity risks.
Structural Analog with Modified Sulfonamide
The compound 1-[5-guanidino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methyl-piperidine-2-carboxylic acid (synonym: argipidine) shares the guanidino and sulfonamide groups but lacks stereochemical specification in some literature .
Activity Notes:
Research Findings and Data Gaps
- Binding Affinity : Molecular modeling suggests the 3S-methyl configuration in the target compound may reduce steric hindrance compared to argatroban’s 3R-methyl group, but in vitro validation is needed.
- Metabolism: No data exist on hepatic clearance or cytochrome P450 interactions for the target compound, unlike argatroban, which undergoes hepatic metabolism .
Biological Activity
The compound (2S,4R)-1-[5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid is a complex molecule with potential biological activities. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with various functional groups, including a sulfonamide and a diaminomethylidene moiety. Its structure suggests potential interactions with biological targets due to the presence of multiple functional groups that can engage in hydrogen bonding and other molecular interactions.
1. Inhibition Studies
Studies have indicated that compounds structurally similar to the target molecule exhibit inhibitory effects on various enzymes. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and other metalloenzymes, which could suggest a similar mechanism of action for this compound .
2. Anticancer Properties
Research has highlighted the potential anticancer properties of piperidine derivatives. The presence of the sulfonamide group has been associated with enhanced activity against certain cancer cell lines. For example, compounds like marimastat have shown efficacy in inhibiting matrix metalloproteinases (MMPs), which are crucial in cancer metastasis.
3. Neuroprotective Effects
The tetrahydroquinoline moiety is of particular interest due to its neuroprotective properties observed in related compounds. Studies suggest that such compounds may protect against neurotoxicity induced by various agents, potentially through modulation of neurotransmitter systems or antioxidant activity .
Case Study 1: Inhibition of Dihydropteridine Reductase
A study investigated the inhibition of dihydropteridine reductase by related compounds, revealing that structural modifications can significantly influence enzyme inhibition. This suggests that the target compound may also interact with this enzyme, impacting pathways involved in neurotransmitter synthesis .
Case Study 2: Antitumor Activity in Cell Lines
In vitro studies on similar piperidine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
